molecular formula C16H20N6O B3883053 N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine

N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine

Cat. No.: B3883053
M. Wt: 312.37 g/mol
InChI Key: PPXGCVNKTDAGFI-UHFFFAOYSA-N
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Description

N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine is a complex organic compound that features a combination of imidazole, oxadiazole, and pyridine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. For instance, the imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or methylamine . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . Finally, the pyridine ring is often synthesized through Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine is unique due to its combination of three different heterocyclic rings, which confer a distinct set of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11(2)22(10-15-17-7-8-21(15)4)14-6-5-13(9-18-14)16-19-12(3)20-23-16/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXGCVNKTDAGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N(CC3=NC=CN3C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine
Reactant of Route 2
N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(1-methylimidazol-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-propan-2-ylpyridin-2-amine

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